molecular formula C17H19N5O2 B275932 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

Cat. No. B275932
M. Wt: 325.4 g/mol
InChI Key: XZZLQNJJYFAEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, also known as MTA, is a synthetic compound that has been studied for its potential use in scientific research. It is a selective norepinephrine-dopamine reuptake inhibitor (NDRI) that has been shown to have potential applications in the treatment of various neurological disorders.

Mechanism of Action

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is responsible for executive functions such as attention, working memory, and decision-making.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and mood. It has also been shown to increase heart rate and blood pressure, which can be attributed to its sympathomimetic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition, which allows for more targeted effects on the brain. However, one limitation is the lack of long-term studies on the safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, which limits its potential use in clinical settings.

Future Directions

For N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine research include investigating its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine, as well as its potential for abuse and addiction. Finally, research on the development of more selective and potent NDRI compounds could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine can be synthesized using a multistep process that involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyltetrazole in the presence of a base. The resulting product is then reduced to the corresponding alcohol using sodium borohydride, followed by the reaction with ethyl bromide to form N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine.

Scientific Research Applications

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve cognitive function and mood.

properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C17H19N5O2/c1-3-18-12-13-9-10-15(16(11-13)23-2)24-17-19-20-21-22(17)14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3

InChI Key

XZZLQNJJYFAEMQ-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

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